N-Boc-4-二甲基-L-谷氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

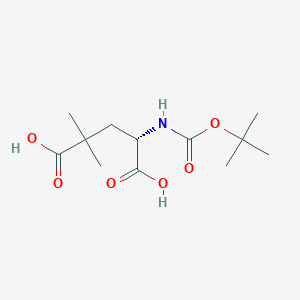

“N-Boc-4-dimethyl-L-glutamic Acid” is a glutamate analog . It has a molecular weight of 275.30 and a molecular formula of C12H21NO6 . It is used for proteomics research .

Synthesis Analysis

The synthesis of “N-Boc-4-dimethyl-L-glutamic Acid” involves reacting L-glutamic acid with methanol in the presence of isopropanol and methanol . The reaction is characterized by the formation of a colorless viscous substance . This substance is then dissolved in THF, and Boc2O is added under an ice bath, followed by the slow addition of triethylamine . After the reaction is complete, the solvent is distilled off under reduced pressure .Molecular Structure Analysis

The molecular structure of “N-Boc-4-dimethyl-L-glutamic Acid” is represented by the formula C12H21NO6 . Its average mass is 275.298 Da and its monoisotopic mass is 275.136902 Da .Chemical Reactions Analysis

The Boc group in “N-Boc-4-dimethyl-L-glutamic Acid” is stable towards most nucleophiles and bases . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Physical And Chemical Properties Analysis

“N-Boc-4-dimethyl-L-glutamic Acid” is a solid substance that is soluble in dichloromethane . It should be stored at -20° C .科学研究应用

荧光研究和分子相互作用

N-Boc-4-二甲基-L-谷氨酸已用于荧光研究,特别是在荧光标记化合物(如 N-芘基-L-谷氨酸二乙酯和 4-(N-Boc-L-谷氨酰胺(O-苄酯))-N,N-二甲基苯胺)的制备和表征中。这些研究涉及稳态和时间分辨荧光猝灭,以研究弱分子相互作用,提供对基态猝灭和动态猝灭过程的见解。研究表明荧光团和猝灭剂之间形成 1:1 配合物,缔合常数和双分子猝灭常数表明扩散控制的电子转移过程 (Aich & Kraatz, 1999)。

对映选择性合成和化学修饰

该化合物还在赤藓红-β-羟基谷氨酸的对映选择性合成中起着至关重要的作用,其中 N-Boc-(2S,3S)-3-羟基谷氨酸二甲酯是从对映体富集的化合物开始生产的。该合成是开发用于创建立体化学复杂且功能化的氨基酸的新方法的更广泛努力的一部分,展示了 N-Boc-4-二甲基-L-谷氨酸在合成有机化学中的多功能性 (Ginesta, Pericàs, & Riera, 2005)。

药物中间体合成

此外,它还用于合成药物的关键中间体,例如鼻病毒蛋白酶抑制剂 AG7088。N-Boc-l-(+)-谷氨酸二甲酯的不对称二阴离子氰基甲基化是创建这些中间体的关键步骤,说明了该化合物在抗病毒药物开发中的重要性。该合成途径能够大量制备关键化合物,突出了其在大规模药物应用中的潜力 (Tian 等人,2001)。

生物基化学品生产

N-Boc-4-二甲基-L-谷氨酸还参与通过还原性脱氨将谷氨酸转化为生物基化学品,如二甲基戊二酸酯和甲胺。该过程展示了使用来自生物质的氨基酸作为工业相关化学品前体的潜力,有助于可持续化学制造工艺的发展 (De Schouwer 等人,2017)。

安全和危害

未来方向

属性

IUPAC Name |

(4S)-2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO6/c1-11(2,3)19-10(18)13-7(8(14)15)6-12(4,5)9(16)17/h7H,6H2,1-5H3,(H,13,18)(H,14,15)(H,16,17)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYJNZPQOCDRFX-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(C)(C)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(C)(C)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609833 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-4,4-dimethyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-4-dimethyl-L-glutamic Acid | |

CAS RN |

1217624-14-0 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-4,4-dimethyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[d][1,3]dioxol-4-ylmethanamine](/img/structure/B112153.png)